N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide features a propanamide backbone with two critical structural motifs:
- Thiazole core: A 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl moiety, contributing to electronic diversity and bioactivity.
This architecture is common in pharmacologically active molecules, particularly those targeting enzymes or receptors with hydrophobic binding pockets.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-23-21(18-5-4-12-27-18)19(28-14)8-9-20(24)22-11-10-15-6-7-16(25-2)17(13-15)26-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEVBWCRAUIXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's synthesis, biological mechanisms, and its efficacy against various diseases based on diverse research findings.
The synthesis of this compound involves several steps that typically include the reaction of specific precursors under controlled conditions. The preparation method emphasizes high yields and purity, which are crucial for subsequent biological evaluations.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that thiazole-based compounds could induce apoptosis in cancer cell lines with IC50 values ranging from 0.23 to 11.4 mM .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (mM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Panc-1 | 0.29 | Apoptosis induction |
| Compound B | MCF-7 | 0.23 | Cell cycle arrest |
| This compound | Various | TBD |
Antiviral Activity
In addition to its anticancer properties, compounds with similar structures have been investigated for antiviral activity. A comprehensive review highlighted that certain N-Heterocycles exhibit potent inhibition against viral replication pathways . The potential efficacy of this compound in this context remains to be fully elucidated but suggests a promising avenue for further exploration.
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research on related compounds indicates that modifications in the thiazole ring can enhance binding affinity to target proteins associated with cancer progression and viral replication .
Case Studies
Several case studies have documented the effects of thiazole derivatives on cancer cell lines:
- Study on Pancreatic Cancer Cells : A derivative showed significant cytotoxicity against gemcitabine-resistant pancreatic cancer cells with IC50 values indicating strong antiproliferative effects .
- HIV Inhibition : Compounds structurally related to thiazoles were found to inhibit HIV reverse transcriptase with varying degrees of potency, suggesting a mechanism through which this compound might exert antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole- and Thiophene-Containing Analogs
Compound A : (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()
- Structural Features :
- Thiazole ring substituted with 4-fluorophenyl and a dibenzothiadiazocine group.
- Propanamide linker with 2,5-dimethoxyphenyl.
- The dibenzothiadiazocine moiety adds steric bulk, which may limit bioavailability compared to the target compound’s simpler thiophene substituent .
Compound B : 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide ()
- Structural Features: Thiazolidinone core (saturated thiazole) with thiophen-2-ylmethylidene. Sulfamoylphenyl group linked via propanamide.
- The sulfamoyl group may confer antibacterial or carbonic anhydrase inhibitory activity, diverging from the target’s likely kinase-targeting profile .
Heterocyclic Variants with Modified Cores
Compound C : N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide ()
- Structural Features :
- 1,3,4-Thiadiazole core substituted with 4-ethoxyphenyl.
- Propanamide linker with dimethyl substitution.
- Comparison :
Compound D : N-(3,4-dimethylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide ()
- Structural Features :
- Pyrazole-thiazole hybrid core.
- Hydroxy and methyl substituents on pyrazole.
- Comparison :
Anticancer Thiazole Derivatives ()
- Key analogs (e.g., compounds 7b and 11) exhibit IC50 values of 1.61–1.98 μg/mL against HepG-2 cells.
- Comparison :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Heterocycle | Key Substituents | Pharmacological Notes |
|---|---|---|---|
| Target Compound | Thiazole | 2-methyl, 4-thiophen-2-yl | Hypothesized kinase inhibition |
| Compound A | Thiazole | 4-fluorophenyl, dibenzothiadiazocine | Enhanced steric bulk |
| Compound B | Thiazolidinone | Thiophen-2-ylmethylidene | Polar, potential antibacterial use |
| Compound C | Thiadiazole | 4-ethoxyphenyl | Electron-deficient core |
Q & A
Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via stepwise coupling of the thiazole and phenethylamine moieties. A common approach involves:
- Thiazole formation : Cyclocondensation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid with propanamide derivatives under reflux in anhydrous dioxane .
- Amide coupling : Reacting the thiazole intermediate with 2-(3,4-dimethoxyphenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane). Structural integrity is verified using -/-NMR and FT-IR spectroscopy to identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. Which spectral techniques are critical for confirming the structure of this compound, and how are contradictions in spectral data resolved?
- Methodological Answer :
- Primary techniques :
- -NMR: Assign methoxy protons (δ 3.7–3.9 ppm) and thiophene/thiazole aromatic protons (δ 7.0–8.5 ppm).
- -NMR: Confirm carbonyl groups (amide C=O at ~170 ppm) and aromatic carbons.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Contradiction resolution : Discrepancies (e.g., unexpected splitting in NMR) are addressed by repeating synthesis under inert conditions (to avoid oxidation) or using 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 hr exposure, IC calculation).
- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorescence-based kinetic assays.
- Molecular docking : Prioritize targets using AutoDock Vina with crystal structures from the PDB (e.g., COX-2: PDB ID 1PXX) to predict binding affinities .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Solvent optimization : Replace dioxane with THF or acetonitrile to improve solubility and reduce side reactions.
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to enhance regioselectivity.
- Process monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Q. How should researchers address contradictory data between computational docking predictions and experimental bioassay results?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust grid box size/protonation states (e.g., histidine tautomers) in AutoDock.
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
- Metabolic stability : Assess compound stability in liver microsomes; poor bioavailability may explain false negatives .
Q. What strategies are effective for studying structure-activity relationships (SAR) of the 3,4-dimethoxyphenyl and thiophene-thiazole moieties?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modified substituents (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy phenyl groups) or thiophene-to-furan replacements.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (methoxy groups) and hydrophobic regions (thiazole-thiophene).
- Free-energy perturbation (FEP) : Calculate relative binding energies for substituent variations using molecular dynamics simulations .
Q. How can solubility challenges in aqueous bioassays be mitigated without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the amide group, which hydrolyze in vivo.
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility while minimizing cytotoxicity.
- Nanoparticle encapsulation : Formulate with PLGA nanoparticles (50–200 nm) to enhance cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
